molecular formula C13H16O B14260718 4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran CAS No. 189811-23-2

4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran

Cat. No.: B14260718
CAS No.: 189811-23-2
M. Wt: 188.26 g/mol
InChI Key: LMDIUAJJZPCCOR-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran is an organic compound characterized by a pyran ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylbenzaldehyde with 4-methylphenylacetaldehyde in the presence of a catalyst can lead to the formation of the desired pyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features.

    4-Methyl-2-pentanone: A ketone with a different carbon chain length.

    4-Methyl-2,5-dimethoxyamphetamine: A phenyl isopropylamine derivative with distinct pharmacological properties.

Uniqueness

4-Methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern on the pyran ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

189811-23-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-methyl-2-(4-methylphenyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C13H16O/c1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13/h3-7,13H,8-9H2,1-2H3

InChI Key

LMDIUAJJZPCCOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC(C1)C2=CC=C(C=C2)C

Origin of Product

United States

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